Methyl 3-aminoazetidine-1-carboxylate
Description
Historical Context and Development
The historical development of this compound is intrinsically linked to the broader evolution of azetidine chemistry, which traces its origins to the early twentieth century. The foundational work in azetidine chemistry began in 1907 with the discovery of Schiff base reactions involving aniline and aldehyde cycloaddition reactions. This early research laid the groundwork for understanding four-membered nitrogen-containing heterocycles that would later prove essential in pharmaceutical development.
The significance of azetidine compounds in natural product chemistry became apparent in 1955 when the first natural azetidine derivative, L-azetidine-2-carboxylic acid, was isolated from Convallaria majalis. This discovery marked a pivotal moment in heterocyclic chemistry, as researchers recognized the potential of these compounds as proline receptor antagonists and their broader biological significance. The natural occurrence of azetidine-containing compounds, including mugineic acids and penaresidins, demonstrated their importance in biological systems.
The development of synthetic methodologies for azetidine derivatives accelerated significantly following Alexander Fleming's discovery of penicillin and the subsequent recognition of beta-lactam antibiotics. This breakthrough highlighted the therapeutic potential of four-membered ring systems and spurred extensive research into synthetic azetidine compounds. The molecular action of beta-lactam derivatives as selective and irreversible inhibitors of peptidoglycan layer processing enzymes provided crucial insights into the biological mechanisms underlying azetidine activity.
Modern synthetic approaches to this compound have evolved through sophisticated methodologies including the Horner-Wadsworth-Emmons reaction and aza-Michael addition strategies. These contemporary methods represent significant advances over earlier synthetic routes, offering improved yields and greater synthetic efficiency. The development of palladium-catalyzed reductive amination processes has further enhanced the accessibility of this compound, with reported yields reaching up to ninety percent under optimized conditions.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable importance within heterocyclic chemistry due to its unique structural characteristics and versatile reactivity profile. The compound represents one of the most important four-membered heterocycles utilized in organic synthesis and medicinal chemistry, with its reactivity driven by considerable ring strain while maintaining significantly greater stability compared to related aziridines. This balance between reactivity and stability translates into both facile handling properties and unique reactivity that can be triggered under appropriate reaction conditions.
The structural significance of this compound stems from its incorporation of multiple functional groups within a constrained ring system. The presence of both amino and carboxylate functionalities within the azetidine framework creates opportunities for diverse chemical transformations and biological interactions. This dual functionality enables the compound to serve as a versatile building block for synthesizing more complex molecules, particularly in the context of drug discovery and development.
Recent advances in azetidine chemistry have demonstrated remarkable progress in understanding the synthesis, reactivity, and applications of compounds like this compound. The strain-driven character of the four-membered heterocycle provides unique opportunities for ring-opening reactions and rearrangements that are not readily accessible with other heterocyclic systems. These characteristics have made azetidine derivatives increasingly valuable as motifs in drug discovery, polymerization processes, and chiral template applications.
The compound's significance extends beyond traditional synthetic applications to encompass roles in biological systems and pharmaceutical development. Research has demonstrated that derivatives of this compound exhibit diverse biological activities, including antibacterial, antifungal, anticancer, antitubercular, and antioxidant properties. These wide-ranging biological activities underscore the importance of this structural motif in medicinal chemistry and highlight its potential for developing new therapeutic agents.
Classification and Nomenclature
This compound is classified within multiple chemical taxonomies that reflect its diverse structural and functional characteristics. The compound belongs to the family of azetidine derivatives, which are characterized by four-membered ring structures containing nitrogen. More specifically, it is classified as an amino acid derivative due to the presence of both amino and carboxylate functional groups within its molecular structure.
From a heterocyclic chemistry perspective, this compound is categorized as a saturated heterocyclic compound containing three carbon atoms and one nitrogen atom in its ring structure. This classification places it within the broader category of azacyclobutanes, which represent four-membered nitrogen-containing ring systems. The compound's structure places it specifically within the category of substituted azetidines, where functional groups are attached to the basic azetidine ring framework.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The name reflects the presence of a methyl ester group attached to the carboxylate functionality at position 1 of the azetidine ring, with an amino group substituted at position 3. Alternative nomenclature systems may refer to this compound using various synonyms that reflect different naming conventions or specific chemical contexts.
| Classification Category | Specific Classification |
|---|---|
| Ring System | Four-membered saturated heterocycle |
| Heteroatom | Nitrogen-containing |
| Functional Groups | Amino acid derivative |
| Chemical Family | Azetidine derivatives |
| Structural Type | Substituted azacyclobutane |
The compound may also be classified according to its synthetic accessibility and commercial availability. It is categorized as a building block compound due to its utility in constructing more complex molecular architectures. This classification reflects its role as an intermediate in pharmaceutical synthesis and its importance in medicinal chemistry applications.
Chemical Registry Information and Identifiers
This compound is identified through multiple chemical registry systems and databases that provide unique identifiers for chemical substances. The compound is assigned Chemical Abstracts Service number 233764-48-2, which serves as its primary identifier in chemical literature and commercial databases. This registry number provides unambiguous identification of the compound across different chemical databases and commercial suppliers.
The molecular formula of this compound is C₅H₁₀N₂O₂, indicating the presence of five carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight is calculated as 130.15 grams per mole, which is consistent across multiple chemical databases and suppliers. These fundamental molecular parameters provide essential information for chemical identification and analytical characterization.
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 233764-48-2 |
| Molecular Formula | C₅H₁₀N₂O₂ |
| Molecular Weight | 130.15 g/mol |
| MDL Number | MFCD09263775 |
| SMILES Code | O=C(N1CC(N)C1)OC |
The compound is also identified through its MDL number MFCD09263775, which provides additional database cross-referencing capabilities. The Simplified Molecular Input Line Entry System code O=C(N1CC(N)C1)OC provides a text-based representation of the molecular structure that can be used for computational chemistry applications and database searches. These various identifier systems ensure comprehensive chemical registry coverage and facilitate accurate compound identification across different platforms and applications.
Additional structural identifiers include the International Chemical Identifier and International Chemical Identifier Key, which provide standardized representations of the molecular structure. The International Chemical Identifier code 1S/C5H10N2O2/c1-9-5(8)7-2-4(6)3-7/h4H,2-3,6H2,1H3 and the corresponding key XEXOFGFFYFCFLM-UHFFFAOYSA-N enable precise molecular structure identification and database searching. These identifiers are particularly valuable for computational chemistry applications and automated chemical information systems.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-aminoazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-9-5(8)7-2-4(6)3-7/h4H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXOFGFFYFCFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from 1-Boc-3-azetidinone
One common approach involves the use of 1-Boc-3-azetidinone as a precursor. The synthesis typically proceeds through the following steps:
- Protection and Activation: The azetidinone ring is protected with a tert-butoxycarbonyl (Boc) group to stabilize the nitrogen.
- Reduction or Substitution: The ketone at the 3-position is converted to an amino group via reductive amination or nucleophilic substitution.
- Esterification: The carboxylate group is introduced or maintained as a methyl ester.
This method benefits from the availability of 1-Boc-3-azetidinone and yields a product suitable for further functionalization.
Horner–Wadsworth–Emmons (HWE) Reaction-Based Synthesis
A more recent and reliable synthetic method involves the Horner–Wadsworth–Emmons reaction:
- Step 1: Methyl 2-(dimethoxyphosphoryl)acetate reacts with azetidin-3-one in the presence of a strong base such as sodium hydride (NaH) in dry tetrahydrofuran (THF), forming an unsaturated intermediate.
- Step 2: The intermediate undergoes aza-Michael addition with appropriate amines to introduce the amino group at the 3-position.
- Step 3: Purification is achieved by vacuum distillation or flash chromatography.
This approach allows for good control over substitution patterns and yields methyl 3-aminoazetidine-1-carboxylate derivatives with high purity.
Hydrogenolysis of Azido Precursors
Another effective method involves the reduction of azido-substituted azetidine carboxylates:
- Step 1: Synthesis of ethyl or methyl 3-azidoazetidine-3-carboxylates via substitution reactions.
- Step 2: Catalytic hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere to convert the azido group to an amino group.
- Step 3: Isolation of the amino ester product.
This method provides a direct route to 3-aminoazetidine derivatives and has been demonstrated with good yields and selectivity.
Mesylation and Subsequent Amination
An alternative approach described in patent literature involves:
- Step 1: Preparation of mesylate intermediates from azetidine derivatives by reaction with methanesulfonyl chloride.
- Step 2: Nucleophilic substitution of the mesylate with ammonia or amines to introduce the amino group.
- Step 3: Workup and purification to isolate the this compound.
This method is useful for large-scale synthesis, although careful control of reaction conditions is required to minimize side products.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| From 1-Boc-3-azetidinone | Boc protection, reductive amination, esterification | Moderate (50-70%) | Readily available precursors; versatile | Multi-step; requires protection/deprotection |
| Horner–Wadsworth–Emmons (HWE) | Methyl 2-(dimethoxyphosphoryl)acetate, NaH, THF | Moderate to high (~60-80%) | High regioselectivity; mild conditions | Requires strong base; sensitive to moisture |
| Hydrogenolysis of Azido Compounds | Pd/C catalyst, H2 gas | High (up to 90%) | Direct amination; clean reaction | Requires handling azides; hydrogenation setup |
| Mesylation followed by Amination | Methanesulfonyl chloride, NH3 or amines | Moderate (60-75%) | Suitable for scale-up; straightforward | Side reactions possible; requires careful control |
Detailed Research Findings and Notes
The Horner–Wadsworth–Emmons reaction is highlighted as a reliable synthetic approach for azetidine derivatives, allowing for the introduction of functional groups at the 3-position with good yields and regioselectivity. The aza-Michael addition step is crucial for installing the amino group.
Hydrogenolysis of azido precursors is an efficient method to obtain aminoazetidines, as demonstrated by De Kimpe et al. This method avoids harsh conditions and provides high purity products.
The mesylation-then-amination route described in patent WO2000063168A1 involves careful control of reaction temperature and pH to maximize yields and minimize impurities. The use of triethylamine as a base and methylene chloride as solvent is common.
The traditional synthesis of Boc-protected azetidinones often involves oxidation of hydroxyl precursors and subsequent protection steps, but these methods can suffer from low yields and environmentally unfriendly solvents like dioxane and DMSO.
Scientific Research Applications
Synthesis of Bioactive Compounds
Methyl 3-aminoazetidine-1-carboxylate serves as a versatile building block in the synthesis of various bioactive compounds. The compound can undergo transformations to yield derivatives with enhanced biological activities.
Case Study: Synthesis of Amino Acid Derivatives
A recent study demonstrated the synthesis of new azetidine and oxetane amino acid derivatives using this compound. The reaction involved the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base, facilitating the formation of desired products with yields up to 64% . This showcases its utility in generating complex amino acid structures that may exhibit therapeutic properties.
Pharmaceutical Applications
The compound is being explored for its potential as a precursor in drug development, particularly in creating inhibitors for various diseases.
Case Study: Glutaminase Inhibitors
Research has identified this compound as a candidate for developing novel glutaminase inhibitors, which are crucial in cancer treatment strategies. These inhibitors target specific isoforms of glutaminase, effectively reducing tumor growth in preclinical models . The ability to modify the azetidine structure enhances its binding affinity and selectivity toward target enzymes.
Chemical Reactions and Mechanisms
This compound participates in several chemical reactions that are foundational in organic synthesis.
Table: Chemical Reactions Involving this compound
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Aza-Michael Addition | Acetonitrile, DBU, 65 °C | Azetidine derivatives | Up to 64% |
| Amidation | DMF, under argon atmosphere | Amides from carboxylic precursors | Variable |
| Esterification | TFA/DCM mixture at room temperature | Esters from corresponding acids | High |
This table summarizes key reactions that highlight the compound's reactivity and versatility in synthetic pathways.
Potential for Novel Drug Development
The structural features of this compound allow it to be modified into various analogs that may possess unique pharmacological profiles.
Case Study: Antimicrobial Activity
Investigations into derivatives of this compound have shown promising antimicrobial activity against several pathogens. This application is particularly relevant given the rising concerns over antibiotic resistance, making it a valuable candidate for further development into new antimicrobial agents .
Mechanism of Action
The mechanism of action of methyl 3-aminoazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its unique structure allows it to interact with enzymes and receptors, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Azetidine Carboxylates
tert-Butyl 3-Aminoazetidine-1-Carboxylate
- Molecular Formula : C₈H₁₆N₂O₂
- CAS : 193269-78-2
- Key Features: Replaces the methyl ester with a tert-butyl ester, enhancing steric bulk and stability against hydrolysis. Widely used in coupling reactions (e.g., with quinoline derivatives) as an intermediate in drug discovery . Hazard Profile: Classified with GHS hazard statement H314 (causes severe skin burns) and requires storage in a dark, inert atmosphere at 2–8°C .
Ethyl 3-Aminoazetidine-1-Carboxylate Hydrochloride
- Molecular Formula : C₆H₁₃ClN₂O₂
- CAS : 1607274-65-6
- No explicit hazard data reported, but handling precautions for hydrochloride salts are advised .
Methyl 3-Hydroxyazetidine-1-Carboxylate
- Molecular Formula: C₅H₉NO₃
- CAS : 118972-97-7
- Key Features: Substitution of the amino group with a hydroxy group reduces nucleophilicity, limiting its utility in amide bond formation. Purity ≥97%; stored at -20°C for long-term stability .
Disubstituted Azetidine Derivatives
Methyl 3-Amino-3-Methylazetidine-1-Carboxylate Trifluoroacetic Acid
- Molecular Formula : C₈H₁₃F₃N₂O₄
- CAS : 1803570-69-5
- Trifluoroacetic acid counterion enhances solubility in polar solvents .
Ethyl 3-Hydroxy-3-Methylazetidine-1-Carboxylate
Comparative Data Table
Key Research Findings
- Reactivity: this compound’s amino group enables nucleophilic reactions (e.g., amide coupling), while tert-butyl derivatives are preferred for stability in multi-step syntheses .
- Solubility : Hydrochloride salts (e.g., ethyl derivative) exhibit higher aqueous solubility, advantageous in biological applications .
- Safety : tert-Butyl derivatives require stringent storage conditions due to skin corrosion risks, whereas methyl esters are generally less hazardous .
Biological Activity
Methyl 3-aminoazetidine-1-carboxylate (MAAC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a five-membered azetidine ring containing an amino group and a carboxylate ester. Its molecular formula is with a molecular weight of approximately 142.16 g/mol. The compound can exist as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for pharmaceutical applications.
Biological Activities
MAAC has been investigated for various biological activities, including:
- Antimicrobial Properties : Research indicates that MAAC exhibits antimicrobial activity against several bacterial strains. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, making it a candidate for further development as an antibacterial agent .
- Anticancer Potential : Preliminary studies suggest that MAAC may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action and potential as an anticancer drug .
- Enzyme Inhibition : MAAC has been shown to inhibit glycogen phosphorylase, an enzyme involved in glucose metabolism. This interaction suggests potential applications in metabolic disorders such as diabetes .
The biological activity of MAAC is attributed to its ability to interact with specific molecular targets within cells:
- Nucleophilic Reactions : The amino group in MAAC can participate in nucleophilic reactions, allowing it to modify biological molecules such as proteins and enzymes. This property is crucial for its therapeutic effects.
- Targeted Inhibition : Studies have indicated that MAAC may selectively inhibit certain enzymes involved in disease pathways. For example, its inhibition of glycogen phosphorylase could lead to altered glucose homeostasis, which is beneficial in managing diabetes .
Comparison with Similar Compounds
To contextualize the biological activity of MAAC, it can be compared with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl azetidine-3-carboxylate | C6H11NO2 | Similar structure; used in metabolic studies |
| 1-Boc-3-aminoazetidine | C8H14N2O2 | Protecting group for amines; stability in reactions |
| Tert-butyl 3-aminoazetidine-1-carboxylate | C8H15N2O2 | Different solubility properties; similar applications |
Antimicrobial Activity
A study conducted on the effectiveness of MAAC against MRSA revealed a minimum inhibitory concentration (MIC) of 1 μg/mL, indicating potent antibacterial properties. Further testing against other resistant strains showed similar efficacy .
Anticancer Efficacy
In vitro studies demonstrated that MAAC exhibited cytotoxic effects on breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 0.87 to 12.91 μM. These results suggest a selective toxicity towards cancer cells compared to non-cancerous cells, highlighting its potential as an anticancer agent .
Q & A
Q. What are the established synthetic routes for Methyl 3-aminoazetidine-1-carboxylate, and what key intermediates are involved?
this compound is typically synthesized via multi-step protocols involving protection/deprotection strategies. For example, tert-butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2) serves as a precursor, where the Boc group is cleaved under acidic conditions to yield the free amine, followed by esterification . A patent describes a template using 4,6-dichloro-5-nitropyrimidine and tert-butyl 3-aminoazetidine-1-carboxylate, with subsequent coupling to acryloyl chloride and boronic acids . Key challenges include optimizing reaction conditions (e.g., temperature, catalysts) to minimize side reactions like over-alkylation.
Q. How is the structural integrity of this compound validated experimentally?
Structural validation combines spectroscopic and crystallographic methods:
- NMR : Proton environments are analyzed via -NMR (e.g., δ 4.47–5.74 ppm for azetidine protons) .
- X-ray crystallography : Software like SHELXL refines crystal structures, while ORTEP-III visualizes molecular geometry .
- Mass spectrometry : Confirms molecular weight (e.g., calculated for CHNO: 143.18 g/mol) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/skin contact .
- Store at 2–8°C in airtight containers to prevent hydrolysis .
- Emergency procedures: Rinse exposed areas with water and seek medical attention for ingestion/inhalation .
Advanced Research Questions
Q. How does the puckered conformation of the azetidine ring influence reactivity and stability?
The azetidine ring exhibits non-planar puckering, quantified via Cremer-Pople parameters (e.g., puckering amplitude and phase angle ) . Computational tools like Mercury CSD analyze crystallographic data to correlate puckering with steric strain, which impacts nucleophilic reactivity at the 3-amino group . For example, increased puckering may reduce steric hindrance during acylations.
Q. What methodologies optimize yield in large-scale synthesis of this compound?
- Protecting group selection : Boc groups offer better stability than methyl esters during amine deprotection .
- Catalyst screening : Palladium catalysts improve coupling efficiency in Suzuki-Miyaura reactions with boronic acids .
- Process analytics : In-line FTIR monitors reaction progress to minimize byproducts .
Q. How can computational modeling predict the compound’s interactions in drug discovery contexts?
- Docking studies : Tools like AutoDock Vina simulate binding to biological targets (e.g., enzymes), leveraging the azetidine ring’s rigidity for fit optimization.
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitutions .
Q. How should researchers resolve contradictions in reported spectral or crystallographic data?
- Cross-validation : Compare NMR/X-ray data across multiple batches or synthetic routes .
- Statistical refinement : Use SHELXL’s robust least-squares algorithms to minimize residuals in crystallographic models .
- Meta-analysis : Review databases (e.g., Cambridge Structural Database) for consensus on bond lengths/angles .
Methodological Notes
- Crystallography : SHELX programs are preferred for small-molecule refinement due to their precision in handling high-resolution data .
- Safety compliance : Follow MedChemExpress guidelines for handling azetidine derivatives, emphasizing stability under inert atmospheres .
- Data interpretation : Apply Cremer-Pople coordinates for rigorous conformational analysis of strained rings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
